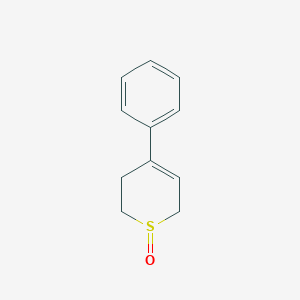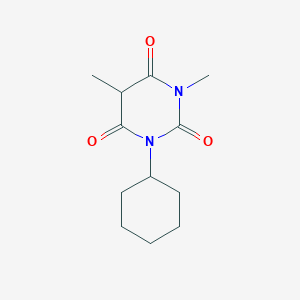
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- is a chemical compound with the molecular formula C10H14N2O3This compound is a derivative of barbituric acid and is characterized by its pyrimidine ring structure with cyclohexyl and dimethyl substitutions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- typically involves the reaction of diethyl malonate with N-cyclohexylurea under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
作用機序
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-Cyclohexylpyrimidine-2,4,6-trione
- 1-Cyclohexylbarbituric acid
- 1-Cyclohexylperhydropyrimidin-2,4,6-trion
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
92932-39-3 |
|---|---|
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC名 |
1-cyclohexyl-3,5-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3/c1-8-10(15)13(2)12(17)14(11(8)16)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |
InChIキー |
QCLPMORXHSWOIF-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


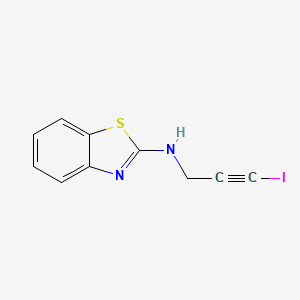
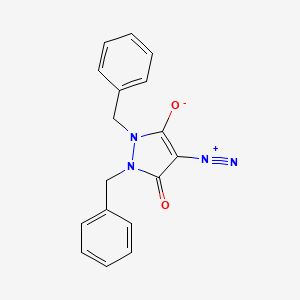
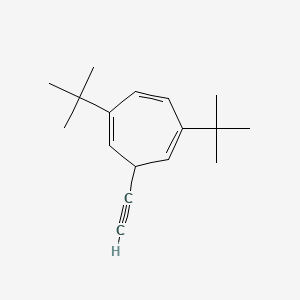
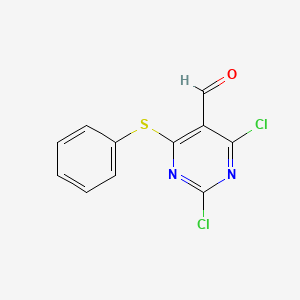

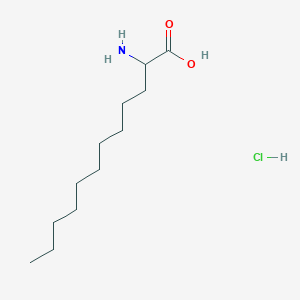
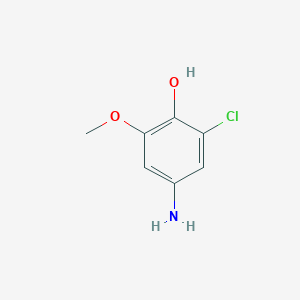
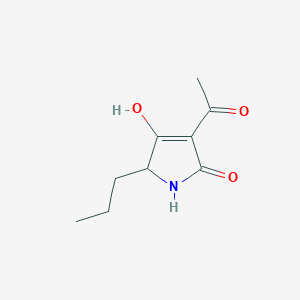

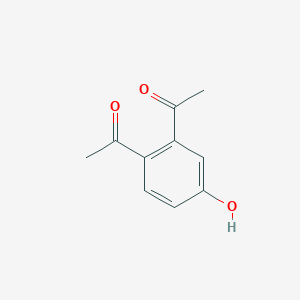
![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)
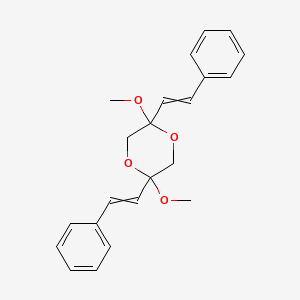
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)
